An In-depth Technical Guide to the Structure and Bonding of 2,4,5-Trimethylbenzenesulfonyl Chloride
An In-depth Technical Guide to the Structure and Bonding of 2,4,5-Trimethylbenzenesulfonyl Chloride
Introduction: The Significance of Substituted Arylsulfonyl Chlorides
Arylsulfonyl chlorides are a cornerstone class of reagents in organic synthesis, prized for their ability to introduce the sulfonyl (-SO2-) functional group into a wide array of molecules. This moiety is a key component in numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of substituents on the aromatic ring, such as the methyl groups in trimethylbenzenesulfonyl chloride, allows for the fine-tuning of the reagent's reactivity and physical properties. While the 2,4,6-isomer (mesitylenesulfonyl chloride) is widely studied and utilized, the 2,4,5-isomer presents a unique substitution pattern that influences its electronic and steric characteristics, making it a molecule of significant interest for researchers and drug development professionals. This guide provides an in-depth analysis of the structure and bonding of 2,4,5-trimethylbenzenesulfonyl chloride, offering insights into its predicted properties and potential applications.
Molecular Structure and Bonding
The molecular structure of 2,4,5-trimethylbenzenesulfonyl chloride is characterized by a central benzene ring to which a sulfonyl chloride group and three methyl groups are attached.
Caption: Molecular structure of 2,4,5-Trimethylbenzenesulfonyl chloride.
Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the sulfur atom in the sulfonyl chloride group is predicted to have a tetrahedral geometry. The sulfur atom is bonded to two oxygen atoms, one chlorine atom, and one carbon atom of the benzene ring. The S=O bonds are double bonds, and the S-Cl and S-C bonds are single bonds. The benzene ring is planar, with the carbon atoms being sp2 hybridized.
The three methyl groups on the benzene ring are electron-donating, which increases the electron density of the ring. Conversely, the sulfonyl chloride group is strongly electron-withdrawing, which decreases the electron density of the ring. The interplay of these electronic effects influences the reactivity of the molecule, particularly the susceptibility of the sulfonyl chloride group to nucleophilic attack.
Comparative Analysis with 2,4,6-Trimethylbenzenesulfonyl Chloride
The isomeric 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) is a well-characterized compound, and a comparison with it provides valuable insights into the properties of the 2,4,5-isomer.
| Property | 2,4,5-Trimethylbenzenesulfonyl Chloride (Predicted) | 2,4,6-Trimethylbenzenesulfonyl Chloride (Experimental) |
| Symmetry | Lower (C1 point group) | Higher (C2v point group) |
| Melting Point | Predicted to be a low-melting solid | 55-57 °C[2] |
| ¹H NMR Spectrum | More complex, with distinct signals for each aromatic proton and methyl group. | Simpler, with one signal for the two equivalent aromatic protons and two signals for the methyl groups.[3] |
| ¹³C NMR Spectrum | More complex, with nine distinct signals. | Simpler, with fewer signals due to symmetry. |
The lower symmetry of the 2,4,5-isomer is the most significant structural difference. This lack of symmetry would result in more complex NMR spectra, as the corresponding protons and carbon atoms are not chemically equivalent.
Predicted Spectroscopic Data
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | - Three singlets for the three methyl groups, each integrating to 3H. - Two singlets for the two aromatic protons, each integrating to 1H. |
| ¹³C NMR | - Nine distinct signals: six for the aromatic carbons and three for the methyl carbons. |
| IR Spectroscopy | - Strong absorptions around 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹ corresponding to the asymmetric and symmetric SO₂ stretching vibrations, respectively. - C-H stretching vibrations for the aromatic and methyl groups around 3100-3000 cm⁻¹ and 2980-2880 cm⁻¹, respectively. - C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (218.7 g/mol ). - Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S). - Fragmentation patterns involving the loss of Cl, SO₂, and methyl groups. |
Synthesis and Reactivity
A plausible synthetic route for 2,4,5-trimethylbenzenesulfonyl chloride is the chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene).
Caption: Proposed synthetic workflow for 2,4,5-trimethylbenzenesulfonyl chloride.
Generalized Experimental Protocol:
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Reaction Setup: A reaction vessel is charged with 1,2,4-trimethylbenzene and cooled in an ice bath.
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Addition of Reagent: Chlorosulfonic acid is added dropwise to the cooled and stirred 1,2,4-trimethylbenzene. The temperature is maintained below 10 °C.
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Reaction: The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
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Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
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Purification: The crude product is filtered, washed with cold water, and can be further purified by recrystallization from a suitable solvent.
The reactivity of 2,4,5-trimethylbenzenesulfonyl chloride is expected to be that of a typical arylsulfonyl chloride. The sulfonyl chloride group is a potent electrophile and will readily react with nucleophiles.
Caption: General reaction scheme of 2,4,5-trimethylbenzenesulfonyl chloride with nucleophiles.
Applications in Research and Drug Development
By analogy with its 2,4,6-isomer and other arylsulfonyl chlorides, 2,4,5-trimethylbenzenesulfonyl chloride is a valuable building block in several areas:
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Pharmaceutical Synthesis: It can be used to synthesize sulfonamides, a class of drugs with a wide range of therapeutic applications, including antibacterial, diuretic, and hypoglycemic agents.[1]
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Protecting Group Chemistry: The trimethylbenzenesulfonyl group can be used as a protecting group for amines.
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Agrochemicals: It can serve as an intermediate in the synthesis of herbicides and pesticides.[4]
Safety and Handling
Arylsulfonyl chlorides, including the 2,4,5-trimethyl isomer, should be handled with care in a well-ventilated fume hood. They are generally corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn.[5]
Conclusion
2,4,5-Trimethylbenzenesulfonyl chloride is a molecule with significant potential in organic synthesis and drug discovery. While experimental data on its structure and properties are limited, theoretical predictions and comparisons with its well-studied 2,4,6-isomer provide a solid foundation for understanding its chemical behavior. Further experimental investigation into this compound is warranted to fully elucidate its properties and unlock its potential applications.
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